molecular formula C12H17ClFNO B3078368 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1050509-50-6

3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B3078368
CAS No.: 1050509-50-6
M. Wt: 245.72 g/mol
InChI Key: ZYQVCZQOHBWPNV-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 4-fluorophenoxymethyl substituent. This compound is structurally related to pharmaceuticals such as paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) . The hydrochloride salt improves water solubility, a critical factor for bioavailability in drug development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCZQOHBWPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is primarily used in the development of pharmaceuticals targeting central nervous system (CNS) disorders. Its potential applications include:

  • Antidepressants : The compound has been studied for its efficacy as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor, akin to existing antidepressants like fluoxetine and citalopram .
  • Treatment of Anxiety Disorders : Research indicates its potential effectiveness in treating anxiety, panic disorders, and obsessive-compulsive disorders .

Biological Studies

The compound has been utilized in various biological studies to explore its interactions with specific receptors and enzymes:

  • Receptor Binding Studies : Investigations into how 3-[(4-Fluorophenoxy)methyl]piperidine interacts with neurotransmitter receptors provide insights into its mechanism of action.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes has implications for understanding metabolic pathways involved in CNS disorders.

Industrial Applications

In addition to its pharmaceutical uses, this compound serves as a building block in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of derivatives that may exhibit enhanced properties for industrial applications.

Case Study 1: Antidepressant Development

A study highlighted the synthesis and evaluation of various piperidine derivatives, including this compound, demonstrating significant antidepressant activity in animal models. The research indicated that compounds with similar structures exhibited improved efficacy compared to traditional SSRIs .

Case Study 2: Anxiety Disorder Treatment

Another investigation focused on the anxiolytic properties of this compound. It was found to significantly reduce anxiety-like behaviors in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders. The study emphasized the need for further clinical trials to establish safety and efficacy in humans .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Linker Type Piperidine Substitution
This compound C₁₂H₁₅ClFNO (estimated) ~259.7 4-Fluoro Ether (CH₂O) 3-position
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride C₁₄H₂₁Cl₂NO ~308.7 4-Chloro, 3-ethyl Ether (CH₂O) 4-position
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride C₁₄H₂₀Cl₂NO ~293.7 4-Chloro, 2-isopropyl Ether (O) 3-position
3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride C₁₂H₁₃ClFNO 253.7 4-Fluoro Carbonyl 3-position
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride C₁₂H₁₅ClF₃NO 281.7 3-Trifluoromethyl Ether (O) 4-position
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride C₁₅H₂₂Cl₂NO ~309.7 4-Chloro, 2-isopropyl Ether (CH₂O) 3-position
4-(4-Fluorophenyl)piperidine hydrochloride C₁₁H₁₅ClFN 231.7 4-Fluoro Direct bond 4-position
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance stability and influence receptor interactions. Bulky groups (e.g., isopropyl in ) may sterically hinder binding but improve selectivity.

Linker Variations :

  • Ether linkers (CH₂O or O) offer flexibility, whereas carbonyl groups (e.g., ) introduce rigidity and alter electronic properties.

Positional Isomerism :

  • Piperidine substitution at the 3- vs. 4-position (e.g., vs. ) affects spatial orientation and pharmacophore alignment.

Pharmacological and Toxicological Insights

  • 4-(Diphenylmethoxy)piperidine hydrochloride : Acute toxicity is noted but unquantified; environmental impacts remain understudied.
  • 3-(3-Ethoxy-benzyl)-piperidine hydrochloride : Safety data sheets emphasize handling precautions, reflecting reactivity concerns.

Biological Activity

3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 3-[(4-fluorophenoxy)methyl]piperidine; hydrochloride
  • Molecular Formula : C12H16ClFN2O
  • Molecular Weight : 245.72 g/mol
  • CAS Number : 1050509-50-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which may contribute to its potential effects in psychiatric and neurological disorders.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. This is likely due to its action on serotonin and norepinephrine reuptake inhibition.
  • Neuroprotective Properties : Research indicates that it may offer neuroprotective benefits, potentially reducing neuronal damage in models of neurodegenerative diseases .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antibacterial agent. Its effectiveness varies with different microorganisms, with reported MIC (Minimum Inhibitory Concentration) values ranging from 32 to 512 µg/mL against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study investigating the structure-activity relationship (SAR) highlighted that modifications in the piperidine ring significantly affect the compound's pharmacological profile, enhancing its potency against specific targets .
  • Another research effort focused on the synthesis of derivatives of this compound, revealing that certain substitutions led to increased metabolic stability and improved efficacy in vivo .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-[(3-Fluorophenoxy)methyl]piperidine hydrochlorideStructureSimilar antidepressant effects but lower antibacterial activity
3-[(3-Fluorophenoxy)methyl]piperidineStructureExhibits neuroprotective properties but less potent than the target compound
3-[(Methylsulfonyl)methyl]piperidine hydrochlorideStructureStronger antibacterial effects but lacks neuroprotective benefits

Q & A

Q. How can reaction engineering principles scale up synthesis while maintaining product consistency?

  • Process Design :
  • Flow Chemistry : Implement continuous reactors with inline IR monitoring for real-time adjustment of residence time .
  • DoE Optimization : Use factorial designs to map temperature/pressure effects on enantiomeric excess .
  • PAT Integration : Deploy Raman spectroscopy for endpoint detection in crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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